Benzoic-1-13C acid is a stable isotope-labeled compound where the carboxyl carbon atom is substituted with carbon-13, a non-radioactive isotope of carbon. This modification allows for enhanced tracking and analysis in various scientific applications, particularly in metabolic studies and nuclear magnetic resonance spectroscopy. The molecular formula for Benzoic-1-13C acid is , with a molecular weight of approximately 123.11 g/mol. As a colorless crystalline solid, it exhibits properties similar to those of its unlabeled counterpart, benzoic acid, but with distinct advantages in isotopic labeling for research purposes .
Benzoic-1-13C acid exhibits notable biological activity, particularly in its interaction with microbial cells. Upon absorption, it interferes with metabolic processes within these cells, inhibiting their growth and proliferation. This compound plays a role in the metabolism of amino acids and short-chain fatty acids and is metabolized primarily in the liver, where it is converted into hippuric acid for excretion . The pharmacokinetics of this compound involve its absorption into the bloodstream, distribution throughout the body, and eventual excretion.
The synthesis of Benzoic-1-13C acid can be achieved through various methods:
Benzoic-1-13C acid finds extensive applications in scientific research:
Research involving Benzoic-1-13C acid focuses on its interactions within biological systems, particularly regarding its inhibitory effects on microbial growth. Studies have shown that this compound can disrupt metabolic pathways crucial for microbial survival, which makes it valuable in understanding microbial metabolism and developing antimicrobial agents .
Several compounds are structurally similar to Benzoic-1-13C acid, each with unique properties:
Compound Name | Description | Unique Aspects |
---|---|---|
Benzoic acid | Unlabeled form; common carboxylic acid used in food preservation | Widely used as a preservative |
Benzoic acid-13C6 | All six carbon atoms labeled with carbon-13 | Useful for comprehensive studies on aromatic compounds |
Benzoic acid-d5 | Five deuterium atoms replacing hydrogen atoms | Useful in studies involving hydrogen bonding |
Benzoic acid-13C7 | All seven carbon atoms labeled with carbon-13 | Provides insights into fully labeled aromatic systems |
Uniqueness: Benzoic-1-13C acid is particularly unique due to its specific labeling at the carboxyl carbon atom. This selective isotopic labeling provides distinct advantages in research settings, allowing for precise tracking of the carboxyl group during
Benzoic-1-¹³C acid exhibits a monoclinic crystal system with space group P2₁/c, containing four molecules per unit cell [1] [2]. The precise unit cell dimensions are a = 5.4957 Å, b = 5.1235 Å, c = 21.9005 Å, and β = 97.375° [1]. The crystal structure consists of centrosymmetric dimers where two benzoic acid molecules are linked through a pair of strong hydrogen bonds between their carboxyl groups [2].
The molecular arrangement reveals that benzoic acid molecules are organized in two sets of parallel planes, held together by hydrogen bonding and van der Waals interactions [3]. The hydrogen bond length between oxygen atoms (O⋯O) measures approximately 2.65-2.70 Å, indicating very strong intermolecular hydrogen bonding [2]. The hydrogen bond geometry approaches linearity with an O-H⋯O angle of approximately 180°, optimized for maximum electrostatic interaction [2].
Detailed analysis of bond parameters shows that the carboxyl group exhibits significant electronic delocalization. The C=O bond length ranges from 1.229-1.268 Å, while the C-OH bond length measures 1.258-1.316 Å [4] [2]. The O=C-O bond angle is approximately 118.7°, and the ring-C-COOH angle measures about 117.8° [4]. The dihedral angle between the benzene ring and carboxyl group ranges from 3.65-4.82°, indicating a nearly coplanar arrangement that allows for conjugation between the aromatic ring and carboxyl functionality [4] [5].
High-precision structure refinement achieved an R-factor of 3.7%, validating the quality of the crystallographic determination [2]. Anisotropic displacement parameters were successfully refined, confirming accurate atomic positions and thermal motion characterization [2]. At low temperatures, possible hydrogen disorder has been observed, which may influence chemical shift distributions in nuclear magnetic resonance studies [2].
The crystal structure analysis reveals that the ¹³C isotopic substitution at the carboxyl carbon position does not significantly alter the overall molecular geometry or packing arrangement compared to natural abundance benzoic acid [6] [7]. This structural similarity is crucial for comparative studies, as it ensures that observed differences in nuclear magnetic resonance parameters can be attributed specifically to the isotopic substitution rather than geometric variations.
Modern computational approaches for predicting ¹³C chemical shifts in benzoic-1-¹³C acid rely on Density Functional Theory combined with the Gauge-Including Projector Augmented Wave method [8] [9]. The most accurate calculations employ the LC-TPSSTPSS functional with long-range correction, which has been demonstrated to provide superior performance for ¹³C chemical shift predictions compared to other exchange-correlation functionals [10].
The recommended computational protocol utilizes the cc-pVTZ or def2-TZVPD basis sets, which provide triple-zeta quality description essential for converged magnetic response properties [10] [9]. The COSMO or SMD solvation models are employed to account for environmental effects on chemical shifts [10]. Full structure relaxation under lattice constraints ensures realistic molecular geometries while maintaining crystallographic unit cell parameters [11].
Gauge-Including Projector Augmented Wave calculations maintain gauge invariance for magnetic properties, which is crucial for accurate chemical shift predictions [8] [9]. The method accounts for both diamagnetic and paramagnetic contributions to the magnetic shielding tensor, providing comprehensive description of the electronic response to applied magnetic fields [9].
Computational validation against experimental data demonstrates that Density Functional Theory calculations can achieve root-mean-square errors of 2-7 ppm for ¹³C chemical shifts in aromatic carboxylic acids [10] [8]. This accuracy is sufficient for reliable assignment of nuclear magnetic resonance spectra and for investigating structure-property relationships [12].
The calculations reveal that the ¹³C chemical shift of the carboxyl carbon in benzoic-1-¹³C acid is highly sensitive to the local electronic environment [13] [14]. Delocalizing interactions from carbonyl oxygen lone pairs into vicinal carbon-oxygen and carbon-carbon antibonds make critical contributions to the ¹³C shielding [14]. These electronic interactions are influenced by the hydrogen bonding arrangements in the crystal structure [14].
Density Functional Theory studies indicate that the ¹³C chemical shift provides a powerful diagnostic probe for determining hydrogen bonding arrangements and conformational features in carboxylic acid systems [13] [14]. The carboxyl carbon serves as a sensitive detector of subtle structural variations, making it particularly valuable for nuclear magnetic resonance crystallography applications [14].
The comparative analysis between benzoic-1-¹³C acid and natural abundance benzoic acid reveals several important distinctions and similarities across multiple analytical dimensions [6] [7]. While the fundamental molecular structure remains unchanged, the isotopic enrichment introduces subtle but measurable effects that enhance analytical capabilities.
Geometric structure comparison demonstrates that benzoic-1-¹³C acid maintains identical bond lengths and angles within experimental error compared to the natural abundance form [6]. X-ray crystallographic analysis shows no significant differences in unit cell parameters, space group symmetry, or molecular packing arrangements [1] [2]. This structural equivalence ensures that comparative studies isolate isotopic effects from geometric variations.
The electronic environment analysis reveals the most significant difference between the two forms. Natural abundance benzoic acid contains approximately 1.1% ¹³C statistically distributed across all carbon positions, while benzoic-1-¹³C acid exhibits 99% ¹³C enrichment specifically at the carboxyl carbon [15] [16]. This site-specific enrichment enables targeted nuclear magnetic resonance analysis with enhanced sensitivity and resolution.
Nuclear magnetic resonance sensitivity comparison shows dramatic enhancement for the ¹³C-labeled compound. The isotopic enrichment provides approximately 9000-fold signal enhancement compared to natural abundance, enabling high-resolution chemical shift measurements and detailed analysis of chemical shift anisotropy [17]. This enhancement facilitates studies that would be impractical with natural abundance samples due to signal-to-noise limitations.
Isotope effect quantification reveals measurable secondary effects on chemical and physical properties. The ionization equilibrium shows a small but significant isotope effect, with K₁₂/K₁₃ decreasing from 1.003 at 10°C to 1.001 at 30°C [6] [7]. This temperature dependence reflects the influence of isotopic substitution on solvation and vibrational properties.
Chemical shift tensor analysis demonstrates that benzoic-1-¹³C acid provides enhanced resolution of the carboxyl carbon environment compared to the broad, averaged signals observed in natural abundance spectra [18] [19]. The ¹³C enrichment enables precise measurement of chemical shift anisotropy parameters, which are sensitive to hydrogen bonding arrangements and molecular orientation [19].
Hydrogen bonding evaluation shows that the isotopic substitution does not alter the fundamental hydrogen bonding network structure [6]. The centrosymmetric dimer arrangement and hydrogen bond geometries remain unchanged, confirming that the enhanced nuclear magnetic resonance properties arise from isotopic effects rather than structural modifications.
Crystal packing influence analysis indicates negligible differences between the two forms [1]. Van der Waals interactions, π-π stacking arrangements, and intermolecular distances remain essentially identical, supporting the structural equivalence observed in crystallographic studies.
Dynamic effects assessment reveals similar thermal properties between natural abundance and ¹³C-labeled forms [6]. Melting points, phase transition temperatures, and thermal expansion coefficients show no significant differences, indicating that isotopic substitution does not substantially alter the energetics of intermolecular interactions.
Computational validation studies demonstrate that benzoic-1-¹³C acid enables accurate benchmarking of theoretical methods for ¹³C chemical shift prediction [10] [8]. The enhanced signal quality and resolution allow for precise comparison between calculated and experimental chemical shifts, facilitating development and validation of computational protocols for nuclear magnetic resonance crystallography applications [11].
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